molecular formula C13H15NO B1427551 2-(Cyclopentylmethoxy)benzonitrile CAS No. 1249696-40-9

2-(Cyclopentylmethoxy)benzonitrile

Cat. No. B1427551
CAS RN: 1249696-40-9
M. Wt: 201.26 g/mol
InChI Key: YEKGMQXZUWVUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylmethoxy)benzonitrile is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.27 . It is an oil at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a cyclopentylmethoxy group . The InChI code for this compound is 1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2 .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.07±0.1 g/cm3 and a predicted boiling point of 343.7±15.0 °C . It is an oil at room temperature .

Scientific Research Applications

Rhodium and Palladium-Catalyzed Cyanation

Rhodium(III)-catalyzed cyanation has been utilized for the synthesis of 2-(alkylamino)benzonitriles, employing N-nitrosoarylamines with a removable nitroso as the directing group. This method uses N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanide source, allowing for the synthesis of various substituted benzonitriles in moderate to good yields (Dong et al., 2015). Similarly, palladium-catalyzed cyanation using potassium hexacyanoferrate(II) enables the synthesis of benzonitriles from aryl halides. This approach is significant for its application on both activated and deactivated aryl and heteroaryl bromides and activated chlorides, producing benzonitriles in good to excellent yield. The methodology is highlighted for its non-toxicity and cost-effectiveness, making it attractive for industrial applications (Schareina et al., 2004).

N-Heterocyclic Carbene-Catalyzed Synthesis

The benzonitrile unit, prevalent in natural products, pharmaceuticals, and agrochemicals, has garnered attention for its synthesis. A novel NHC-catalyzed [4 + 2]-benzannulation protocol for assembling the benzonitrile framework has been developed, demonstrating an innovative approach to benzonitrile synthesis (Jia & Wang, 2016).

Electrochemical Synthesis and Catalysis

Research has also focused on the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks (2D cMOFs) as anodic electrocatalysts. This green, convenient, and highly-efficient electrochemical synthesis strategy for benzonitrile indicates the potential of 2D cMOFs in organic synthesis, particularly for their top-level performance and sustainability (Wang et al., 2020).

Environmental and Safety Considerations

In addition to synthesis methods, the environmental impact and safety of benzonitriles have been considered. The development of cyanation methods employing non-toxic sources and ensuring the absence of free cyanide in reaction mixtures addresses safety concerns in benzonitrile synthesis, enhancing the method's applicability and adoption in pharmaceutical and agrochemical applications (Richardson & Mutton, 2018).

Safety and Hazards

The safety information available indicates that 2-(Cyclopentylmethoxy)benzonitrile may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(cyclopentylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-9-12-7-3-4-8-13(12)15-10-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKGMQXZUWVUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentylmethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentylmethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Cyclopentylmethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Cyclopentylmethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Cyclopentylmethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Cyclopentylmethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.